An In-depth Technical Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS: 129228-21-3)
An In-depth Technical Guide to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane (CAS: 129228-21-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Player in Stereoselective Polymerization
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane, a sterically hindered diether, has carved a niche for itself in the realm of polymer chemistry. While its name may be a mouthful, its role as an internal electron donor in Ziegler-Natta catalyst systems is pivotal for the production of highly stereoregular polymers, particularly isotactic polypropylene. This guide, intended for chemists, material scientists, and researchers, provides a comprehensive overview of this compound, from its synthesis and characterization to its mechanism of action in catalysis. While its primary application lies in polymer science, we will also touch upon the current landscape of its biological activity, an area ripe for exploration.
Physicochemical Properties and Identification
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a colorless oil with a molecular formula of C₁₂H₂₆O₂ and a molecular weight of 202.33 g/mol .[1][2] Its branched structure, featuring isobutyl and isopropyl groups at the central carbon of a dimethoxypropane backbone, is key to its function.[3]
| Property | Value | Reference(s) |
| CAS Number | 129228-21-3 | [4] |
| Molecular Formula | C₁₂H₂₆O₂ | [4] |
| Molecular Weight | 202.33 g/mol | [4] |
| Density | 0.842 - 0.843 g/cm³ (predicted) | [1][5] |
| Boiling Point | 191.7 ± 8.0 °C (predicted) | [1][5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. Water solubility is estimated at 46.92 mg/L at 25 °C. | [5][6] |
| Synonyms | 3,3-bis(methoxymethyl)-2,5-dimethylhexane; 1-methoxy-2-(methoxymethyl)-4-methyl-2-(propan-2-yl)pentane | [4] |
Synthesis of 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane: A Step-by-Step Approach
Visualizing the Synthesis Pathway
Caption: Generalized synthetic route to 2-Isobutyl-2-isopropyl-1,3-dimethoxypropane.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles and patent literature for analogous compounds. It should be adapted and optimized by experienced synthetic chemists.
Step 1: Aldol Condensation to form the Unsaturated Aldehyde Intermediate
-
To a stirred solution of isovaleraldehyde (2.0 eq) in a suitable solvent such as methanol, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) at a controlled temperature (e.g., below 45°C).
-
After the addition is complete, the reaction mixture is gently heated (e.g., to 45-60°C) for a short period to drive the condensation.
-
Upon completion, the organic layer is separated, washed with water to remove the base, and the solvent is removed under reduced pressure to yield the crude unsaturated aldehyde.
Causality: The base catalyzes the enolate formation of one molecule of isovaleraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The subsequent dehydration yields the α,β-unsaturated aldehyde. Careful temperature control is crucial to minimize side reactions.
Step 2: Reduction of the Unsaturated Aldehyde
-
The crude unsaturated aldehyde is dissolved in a suitable solvent (e.g., ethanol or heptane).
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is then subjected to a hydrogen atmosphere (at a pressure that may need optimization) and stirred until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration, and the solvent is evaporated to give the saturated aldehyde.
Causality: Catalytic hydrogenation selectively reduces the carbon-carbon double bond of the α,β-unsaturated aldehyde, yielding the corresponding saturated aldehyde.
Step 3: Hydroxymethylation to the Diol Intermediate
-
The saturated aldehyde is reacted with an excess of formaldehyde (e.g., as an aqueous solution) in the presence of a strong base like sodium or potassium hydroxide.
-
The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.
-
After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the 2-isobutyl-2-isopropylpropane-1,3-diol.
Causality: This is a crossed Cannizzaro-type reaction where formaldehyde acts as a hydride donor and also provides the hydroxymethyl groups. The strong base promotes the reaction.
Step 4: Williamson Ether Synthesis to the Final Product
-
The diol intermediate is dissolved in an aprotic solvent (e.g., THF or DMF).
-
A strong base, such as sodium hydride (NaH), is added portion-wise to deprotonate the hydroxyl groups, forming the dialkoxide.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
The reaction is stirred until completion, then quenched carefully with water or a saturated ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The final product, 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, is then purified by vacuum distillation.
Causality: The Williamson ether synthesis is a classic method for forming ethers. The strong base is necessary to deprotonate the less acidic secondary and primary alcohols of the diol.
Analytical Characterization
Due to a lack of publicly available spectral data for 2-isobutyl-2-isopropyl-1,3-dimethoxypropane, this section provides predicted analytical data based on its structure and known values for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
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~3.3 ppm (s, 6H): The six protons of the two methoxy (-OCH₃) groups would appear as a sharp singlet.
-
~3.2 ppm (s, 4H): The four protons of the two methylene (-CH₂O-) groups would likely appear as a singlet due to the absence of adjacent protons.
-
~2.0-1.7 ppm (m, 3H): The two methine protons of the isobutyl and isopropyl groups and the methylene protons of the isobutyl group would likely appear as a complex multiplet.
-
~0.9 ppm (d, 12H): The twelve protons of the four methyl groups of the isobutyl and isopropyl groups would appear as one or more doublets.
¹³C NMR (Predicted):
-
~75-70 ppm: Carbons of the -CH₂O- groups.
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~60-55 ppm: Carbons of the -OCH₃ groups.
-
~45-40 ppm: The quaternary carbon.
-
~30-20 ppm: Carbons of the isobutyl and isopropyl groups.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 202 would likely be of low abundance due to the facile fragmentation of the ether linkages and branched alkyl chains. Key fragmentation patterns would include the loss of a methoxy group (-OCH₃, M-31), and cleavage of the isobutyl and isopropyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by C-H stretching vibrations in the 2960-2850 cm⁻¹ region. A strong C-O stretching band characteristic of ethers would be expected around 1100 cm⁻¹.
Application in Ziegler-Natta Catalysis: The Role of an Internal Donor
The primary and most significant application of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane is as an internal electron donor in fifth-generation Ziegler-Natta catalysts for the production of isotactic polypropylene.[7][8]
Mechanism of Stereocontrol
Ziegler-Natta catalysts are heterogeneous systems, typically comprising titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), and activated by a co-catalyst, usually an aluminum alkyl like triethylaluminium (TEA). The role of the internal donor is to enhance the stereoselectivity of the catalyst, leading to a high yield of isotactic polypropylene, a polymer with all the methyl groups on the same side of the polymer chain, which results in a highly crystalline and mechanically strong material.
The 1,3-diether, with its two oxygen atoms, is believed to coordinate in a chelate fashion to the coordinatively unsaturated magnesium ions on the surface of the MgCl₂ support, in close proximity to the active titanium centers.[7][9] This coordination creates a specific and sterically hindered environment around the active site.
Visualizing the Catalyst Surface Interaction
Caption: Chelation of the 1,3-diether internal donor to a magnesium center on the catalyst support.
This steric hindrance imposed by the bulky isobutyl and isopropyl groups of the internal donor dictates the orientation of the incoming propylene monomer as it coordinates to the titanium active site. This ensures that the monomer is inserted into the growing polymer chain with a specific stereochemistry, leading to the formation of highly isotactic polypropylene. The use of such diethers can lead to polymers with high isotacticity and a narrow molecular weight distribution.[7]
Biological Activity and Relevance in Drug Development: An Unexplored Frontier
A comprehensive search of the scientific literature reveals a significant lack of studies on the biological activity of 2-isobutyl-2-isopropyl-1,3-dimethoxypropane. There is currently no evidence to suggest its use or potential in drug development. While some simple ethers and other heterocyclic compounds have been investigated for their antimicrobial or cytotoxic properties, these findings cannot be extrapolated to this specific, sterically hindered diether without dedicated research.[3][10][11][12][13][14][15][16][17]
Therefore, for researchers in the pharmaceutical and life sciences, this compound represents a largely unexplored chemical entity. Its lipophilic nature and the presence of ether functionalities could theoretically allow for interaction with biological membranes or enzyme active sites. However, any such potential remains purely speculative at this time.
Safety and Handling
Based on available safety data for this and similar compounds, 2-isobutyl-2-isopropyl-1,3-dimethoxypropane should be handled with appropriate care in a laboratory setting. It is classified as causing skin irritation and being toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Outlook
2-Isobutyl-2-isopropyl-1,3-dimethoxypropane is a specialized chemical with a well-defined and critical role in the polymer industry. Its function as an internal electron donor in Ziegler-Natta catalysts is a testament to the importance of molecular design in controlling polymer architecture and properties. The synthetic pathways to this molecule are logical and achievable for skilled chemists.
For researchers in materials science, further exploration of the structure-property relationships of this and related diethers as internal donors could lead to the development of even more efficient and selective polymerization catalysts. For those in the life sciences, the biological properties of this compound remain an open question, offering a blank slate for investigation.
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